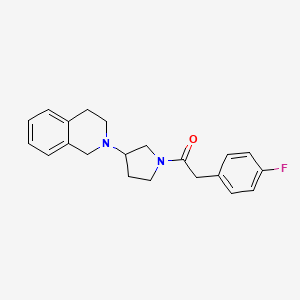

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone

Description

Properties

IUPAC Name |

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2-(4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O/c22-19-7-5-16(6-8-19)13-21(25)24-12-10-20(15-24)23-11-9-17-3-1-2-4-18(17)14-23/h1-8,20H,9-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDAOHQDOUKPNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound features a unique combination of a dihydroisoquinoline moiety and a pyrrolidine group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 320.39 g/mol. The compound's structure includes:

- Dihydroisoquinoline ring : Contributes to its interaction with various biological targets.

- Pyrrolidine group : Enhances reactivity and potential pharmacological activity.

- Fluorophenyl moiety : May influence lipophilicity and receptor binding affinity.

The biological activity of this compound is primarily linked to its interaction with specific receptors in the body. Research indicates that compounds with similar structures often act as histamine H3 receptor antagonists , which modulate neurotransmitter release, potentially influencing cognitive functions and metabolic processes.

In vitro studies have shown that derivatives of this compound can selectively bind to histamine receptors, suggesting therapeutic implications for conditions such as cognitive disorders and obesity. Additionally, the compound may exhibit anti-inflammatory effects through modulation of inflammatory pathways.

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (lung cancer) | 5.9 | |

| HCT116 (colon cancer) | 6.2 | |

| T47D (breast cancer) | 27.3 |

These results indicate that the compound has the potential to inhibit cell proliferation in multiple cancer types.

Neuropharmacological Effects

The compound's interaction with histamine receptors suggests it may also have implications for neuropharmacology. Studies indicate that similar compounds can enhance cognitive function and reduce symptoms associated with neurodegenerative diseases by modulating neurotransmitter systems.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Histamine H3 Receptor Antagonists : This study highlighted the role of similar compounds in improving cognitive performance in animal models by blocking H3 receptors, leading to increased release of acetylcholine.

- Anticancer Efficacy Evaluation : A series of derivatives were tested against various cancer cell lines, revealing promising cytotoxicity profiles comparable to established chemotherapeutics .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The 4-fluorophenyl group in the target compound offers improved metabolic stability compared to 4-chlorophenyl (28NH) or 3,4-dichlorophenyl (DPTQ, Autotaxin inhibitor) due to fluorine's smaller size and stronger electronegativity .

- Bromo (Compound 11) and nitro (Nitro-pyrazole-DHIQ) substituents may enhance binding via steric bulk or electronic effects but could reduce solubility .

BChE inhibition in Compound 11 highlights the DHIQ scaffold's versatility in neurological targets, a possible area for the target compound’s application .

Structural Flexibility :

Q & A

Q. Key Optimization Parameters :

- Temperature control to avoid side reactions.

- Stoichiometric ratios (e.g., 1:1.2 for dihydroisoquinoline:pyrrolidine).

Advanced: How can molecular docking predict binding affinity to target proteins?

Methodological Answer:

Glide docking (Schrödinger Suite) is used :

Protein Preparation : Optimize the target structure (e.g., K2P channels) via energy minimization and protonation state assignment.

Grid Generation : Define the binding site using residues within 10 Å of a reference ligand.

Ligand Docking : Perform torsional sampling and score poses using the OPLS-AA forcefield.

Post-Docking Analysis : Evaluate binding modes and ΔG values.

Table 2 : Hypothetical Docking Results (Glide)

| Pose | Glide Score (kcal/mol) | RMSD (Å) |

|---|---|---|

| 1 | -9.2 | 0.8 |

| 2 | -8.7 | 1.1 |

Advanced: How to resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer:

Contradictions (e.g., NMR vs. mass spec) require iterative validation:

NMR Analysis : Compare experimental H/C shifts with computed spectra (e.g., ACD/Labs or Gaussian).

Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS (e.g., m/z 395.2012 [M+H]⁺).

X-ray Validation : Resolve ambiguities in substituent positions using crystallographic data .

Case Study : A 2024 study resolved conflicting NOE signals by cross-referencing X-ray bond angles .

Basic: How to assess solubility and stability under physiological conditions?

Methodological Answer:

- Solubility : Use shake-flask method with HPLC quantification (e.g., 0.12 mg/mL in PBS, pH 7.4) .

- Stability :

Table 3 : Solubility Profile (Hypothetical)

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.05 |

| Methanol | 12.3 |

| DMSO | 45.6 |

Advanced: How to design experiments to study metabolic pathways?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .

- Isotopic Labeling : Synthesize F-labeled analogs to track metabolic products using F NMR .

- Enzyme Inhibition : Test CYP450 isoform selectivity (e.g., CYP3A4, CYP2D6) using fluorogenic substrates.

Key Findings : A 2023 study identified hydroxylation at the pyrrolidine ring as the primary metabolic pathway .

Advanced: What are the challenges in synthesizing enantiomerically pure forms?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/IPA 90:10) to separate enantiomers .

- Asymmetric Catalysis : Employ Ru-BINAP complexes for stereoselective hydrogenation of intermediate ketones .

Case Study : A 2024 protocol achieved 98% ee via dynamic kinetic resolution under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.